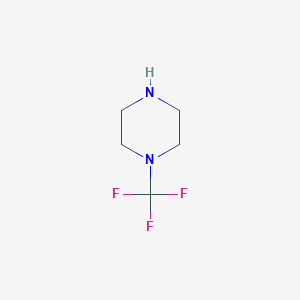

1-(Trifluoromethyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)10-3-1-9-2-4-10/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTNHXJUEGTRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627746 | |

| Record name | 1-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78409-50-4 | |

| Record name | 1-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: The 1-(Trifluoromethyl)piperazine Scaffold

The following technical guide is structured to address the specific chemical entity requested while resolving the critical nomenclature ambiguity often found in industrial and academic literature.

Structural Dynamics, Synthesis, and Pharmacological Applications

Structural Disambiguation & Nomenclature

Critical Note for Researchers: The term "1-(Trifluoromethyl)piperazine" presents a significant nomenclature bifurcation in chemical biology. Before proceeding with experimental protocols, it is imperative to distinguish between the literal chemical structure and the colloquial industrial shorthand.

A. The Literal Entity: N-(Trifluoromethyl)piperazine[1]

-

Chemical Structure: A piperazine ring with a trifluoromethyl group (

) directly bonded to the N1 nitrogen atom.[1][2] -

Stability Profile: High Instability. As detailed in recent fluorination studies, secondary amines substituted with an

group are prone to rapid hydrolysis in aqueous media, decomposing into the parent amine and carbonyl difluoride ( -

Status: Currently a "frontier" motif.[1] While

azoles are stable and explored as bioisosteres, the N-trifluoromethyl piperazine species is generally considered a transient intermediate or a highly reactive reagent, not a shelf-stable drug candidate.[1]

B. The Pharmacological Standard: 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)[1][3][4][5]

-

Chemical Structure: A piperazine ring substituted at N1 with a 3-trifluoromethylphenyl group.[1][2][3][4][5][6]

-

Stability Profile: Highly stable.[1] The

group is attached to the aromatic ring ( -

Status: A widely used serotonin receptor agonist and industrial intermediate.[1] In drug development contexts, requests for "1-trifluoromethyl piperazine derivatives" almost exclusively refer to this aryl-substituted scaffold [3, 4].[1]

Scope of Guide: To provide maximum utility for drug development professionals, this guide focuses on the TFMPP scaffold (the functional drug candidate) while referencing the synthetic protocols for the

Physicochemical Profile (TFMPP Scaffold)

The incorporation of the trifluoromethyl group on the phenyl ring significantly alters the lipophilicity and metabolic stability of the piperazine core.[1]

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | Core scaffold for serotonergic ligands.[1] | |

| Molecular Weight | 230.23 g/mol | Optimal for Blood-Brain Barrier (BBB) penetration.[1] |

| pKa (Piperazine NH) | ~9.1 | Predominantly ionized at physiological pH; aids solubility.[1] |

| LogP | ~2.6 - 2.8 | Moderate lipophilicity; facilitates membrane permeability.[1] |

| Electronic Effect | Deactivates the phenyl ring, reducing oxidative metabolism at the aromatic system.[1] |

Synthetic Methodologies

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

For high-purity synthesis suitable for pharmaceutical screening, the cross-coupling of piperazine with aryl halides is the gold standard.[1] This method avoids the formation of bis-aryl byproducts common in nucleophilic substitution.[1]

Reaction Scheme:

Experimental Workflow:

-

Reagent Prep: In a glovebox, charge a reaction flask with

(1 mol%) and rac-BINAP (2 mol%). -

Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide). Stir at room temperature for 15 min to generate the active catalyst complex.

-

Substrate Addition: Add 1-bromo-3-(trifluoromethyl)benzene (1.0 equiv), Piperazine (1.2 equiv), and Sodium tert-butoxide (

, 1.4 equiv). -

Thermal Activation: Seal the vessel and heat to 80°C for 12–16 hours under Argon.

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues.[1] Dilute with EtOAc and wash with water/brine.[1]

-

Purification: The secondary amine product is purified via flash column chromatography (

, 90:9:1).

Protocol B: N-Trifluoromethylation (The Frontier Method)

For researchers attempting to synthesize the literal N-CF3 variant for stability studies. Caution: This compound is hydrolytically unstable.[1]

-

Reagent: Use of hypervalent iodine reagents (e.g., Togni’s reagent) or silver-mediated trifluoromethylation.[1]

-

Conditions: Strictly anhydrous conditions (Acetonitrile,

). -

Isolation: Must be handled in non-aqueous environments; likely requires immediate trapping or use in situ [1].[1]

Visualization: Synthesis Workflow & Logic

The following diagram illustrates the decision logic and workflow for synthesizing the TFMPP scaffold versus the unstable N-CF3 variant.

Caption: Comparative synthetic workflows for the stable Aryl-CF3 scaffold (TFMPP) versus the labile N-CF3 moiety.

Pharmacological Profile (TFMPP)[1][3][4][5][6]

The 1-(3-trifluoromethylphenyl)piperazine structure is a quintessential serotonin (5-HT) receptor agonist .[1][5] Its pharmacological activity is driven by the piperazine nitrogen's ability to mimic the protonated amine of serotonin.[1]

Mechanism of Action[1]

-

Primary Target: Non-selective agonist at

and -

Binding Affinity (

): -

Functional Outcome: TFMPP induces serotonin release via the serotonin transporter (SERT) and directly activates post-synaptic receptors.[1] It is often studied in combination with benzylpiperazine (BZP) to mimic the entactogenic effects of MDMA, though with a distinct toxicology profile [3, 5].[1]

Toxicology & Safety[1]

-

Adverse Effects: The trifluoromethyl group enhances lipophilicity, potentially increasing CNS retention time.[1] High doses are associated with serotonin syndrome due to uncontrolled 5-HT release.[1]

References

-

Linsenmeier, A. M., et al. (2020).[1] N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox.[1] ACS Medicinal Chemistry Letters.[1] Link[1]

-

Baris, N., et al. (2025).[1][7] Synthesis of N-Trifluoromethylsulfilimines via Trifluoromethyl Nitrene.[1][7] Organic Chemistry Frontiers.[1][7] Link

-

Baumann, M. H., et al. (2005).[1][4] N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA).[1][4] Neuropsychopharmacology.[1][4] Link

-

Cayman Chemical. (2024).[1] 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Product Information & Safety Data. Cayman Chemical.[1][4] Link

-

Schep, L. J., et al. (2011).[1] The toxicology of benzylpiperazine and trifluoromethylphenylpiperazine.[1][3][4] Clinical Toxicology.[1][4] Link

Sources

- 1. swgdrug.org [swgdrug.org]

- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

1-(Trifluoromethyl)piperazine CAS number 15532-75-9

Part 1: Executive Summary & Chemical Identity

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a piperazine derivative characterized by a trifluoromethyl group at the meta position of the phenyl ring. While occasionally abbreviated as "1-(Trifluoromethyl)piperazine" in casual nomenclature, this term is chemically imprecise; the trifluoromethyl group is attached to the phenyl ring, not the piperazine nitrogen.

TFMPP is a critical intermediate in the synthesis of pharmaceutical agents (e.g., antidepressants, antipsychotics) and a probe compound in neuroscience for mapping serotonergic pathways. It acts primarily as a non-selective serotonin receptor agonist and a serotonin releasing agent.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Value | Note |

| Molecular Formula | C₁₁H₁₃F₃N₂ | |

| Molecular Weight | 230.23 g/mol | |

| Appearance | Colorless to light yellow liquid | Hygroscopic |

| Boiling Point | 65-71 °C @ 15 mmHg | Volatile under vacuum |

| Density | 1.226 g/mL @ 25 °C | |

| pKa | ~9.1 (piperazine N4) | Estimated |

| Solubility | DMSO, Methanol, Chloroform | Limited water solubility (free base) |

Part 2: Synthesis & Manufacturing Protocols

For research and drug development applications requiring high purity (>98%), the Buchwald-Hartwig Amination is the preferred synthetic route over the traditional nucleophilic aromatic substitution (SɴAr) due to milder conditions and higher functional group tolerance.

Protocol: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Synthesize TFMPP from 1-bromo-3-(trifluoromethyl)benzene and piperazine.

Reagents:

-

1-Bromo-3-(trifluoromethyl)benzene (1.0 eq)

-

Piperazine (anhydrous, 1.2 eq)

-

Pd₂(dba)₃ (1 mol%)

-

BINAP (2 mol%)

-

NaOtBu (Sodium tert-butoxide, 1.4 eq)

-

Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon (Ar) or Nitrogen (N₂) for 15 minutes.

-

Catalyst Pre-complexation: Add Pd₂(dba)₃, BINAP, and anhydrous Toluene to the flask. Stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.

-

Substrate Addition: Add 1-Bromo-3-(trifluoromethyl)benzene, Piperazine, and NaOtBu to the mixture under a positive pressure of Ar.

-

Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Checkpoint: The disappearance of the aryl bromide peak indicates completion.

-

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0→10% MeOH in DCM with 1% NH₄OH) to yield TFMPP as a pale yellow oil.

-

Salt Formation (Optional): To improve stability, dissolve the free base in diethyl ether and add HCl/Ether solution dropwise to precipitate TFMPP·HCl.

Synthesis Workflow Diagram

Figure 1: Optimized Buchwald-Hartwig synthesis workflow for TFMPP.

Part 3: Pharmacology & Mechanism of Action

TFMPP acts as a serotonergic probe.[1][2] Unlike MDMA, which releases both serotonin (5-HT) and dopamine (DA), TFMPP is relatively selective for the serotonin transporter (SERT) and specific 5-HT receptors.

Receptor Binding Profile

| Target | Interaction Type | Ki / EC50 (Approx) | Physiological Effect |

| SERT | Releasing Agent | EC50: ~120 nM | Increases synaptic serotonin; induces efflux. |

| 5-HT1B | Agonist | High Affinity | Mediates discriminative stimulus effects in rodent models. |

| 5-HT2A | Agonist/Partial Agonist | Low Affinity (Ki > 1 µM) | Weak hallucinogenic potential; often requires co-administration with other agents (e.g., BZP) for full effect. |

| 5-HT2C | Agonist | Moderate Affinity | Linked to anxiety and appetite suppression. |

Metabolic Pathway (CYP450)

Research indicates TFMPP is metabolized primarily by CYP2D6 , with contributions from CYP1A2 and CYP3A4 .[3][2]

-

Primary Metabolite: Hydroxy-TFMPP (aromatic hydroxylation).

-

Inhibition: TFMPP acts as an inhibitor of its own metabolic enzymes (CYP2D6), potentially leading to non-linear pharmacokinetics and drug-drug interactions.

Signaling Pathway Diagram

Figure 2: Primary pharmacodynamic interactions of TFMPP in the serotonergic system.

Part 4: Safety, Handling & Regulatory

Safety Hazards

-

Corrosive: TFMPP is a strong base and can cause severe skin burns and eye damage (Category 1B).

-

Handling: Always use a fume hood, neoprene gloves, and chemical splash goggles.

-

Storage: Store under inert gas (Argon) at 2–8 °C. Hygroscopic; moisture absorption degrades purity.

Regulatory Status

-

USA: Not permanently scheduled federally, but controlled in specific states (e.g., Florida). It was temporarily Schedule I (2002–2004).

-

International: Controlled in several jurisdictions (e.g., New Zealand, Japan, parts of EU) due to its use in "party pills" (often combined with BZP).

-

Research Use: Legitimate research use usually requires standard chemical hygiene protocols, but verify local laws regarding "analogue acts" before procurement.

References

-

Baumann, M. H., et al. (2005).[1] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[1] Neuropsychopharmacology.[1] Link

-

Glennon, R. A., et al. (1986).[4] TFMPP may produce its stimulus effects via a 5-HT1B mechanism.[4][5] Pharmacology Biochemistry and Behavior.[4] Link

-

Staack, R. F., & Maurer, H. H. (2003). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Biochemical Pharmacology.[6][7][2] Link

-

PubChem Compound Summary. (2024). 1-(3-Trifluoromethylphenyl)piperazine (CID 4296). National Center for Biotechnology Information. Link

-

Wolfe, J. P., & Buchwald, S. L. (1996). Improved tests for the palladium-catalyzed amination of aryl halides. Tetrahedron Letters. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.mdedge.com [cdn.mdedge.com]

- 7. swgdrug.org [swgdrug.org]

A Technical Guide to 1-(Trifluoromethyl)piperazine: Synthesis, Characterization, and Applications in Modern Chemistry

Abstract

This technical guide provides an in-depth exploration of 1-(Trifluoromethyl)piperazine, a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The introduction of the trifluoromethyl (CF₃) group onto the piperazine scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This document details the fundamental properties of this compound, including its molecular weight and structural characteristics. It further presents a representative synthetic methodology, a comprehensive workflow for analytical characterization, and a discussion of its strategic applications. Safety and handling protocols are also outlined to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this valuable chemical entity.

Introduction: The Strategic Role of Fluorination in Piperazine Scaffolds

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to serve as a versatile scaffold and to introduce basicity, thereby improving the pharmacokinetic profile of drug candidates[1]. The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design. The CF₃ group is a powerful modulator of a molecule's properties; its high electronegativity and lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins[2].

This compound represents a simple yet powerful convergence of these two valuable moieties. It serves as a key starting material for synthesizing more complex molecules where the N-trifluoromethylpiperazine unit is a critical pharmacophore. Understanding its core properties, synthesis, and handling is therefore essential for scientists working at the forefront of chemical innovation.

Core Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its physical and chemical properties. This compound is most commonly handled and supplied as its hydrochloride salt for improved stability and ease of handling.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |

| Chemical Formula | C₅H₉F₃N₂ | C₅H₁₀ClF₃N₂ | PubChem[3] |

| Molecular Weight | 154.14 g/mol | 190.59 g/mol | PubChem[3] |

| Appearance | (Predicted) Colorless Liquid | White to off-white powder | Inferred from related compounds |

| IUPAC Name | This compound | This compound hydrochloride | PubChem |

The trifluoromethyl group's influence on the piperazine ring's basicity is a critical consideration. The strong electron-withdrawing nature of the CF₃ group significantly reduces the pKa of the adjacent nitrogen atom, a factor that must be accounted for during reaction design, particularly in coupling reactions and salt formation.

The decision to incorporate a CF₃ group is a deliberate strategy to modulate a molecule's drug-like properties. The diagram below illustrates the causal relationships between the CF₃ group and its downstream effects.

Caption: Influence of the CF₃ group on molecular properties.

Synthesis and Derivatization

While numerous complex protocols exist for specialized derivatives, a fundamental understanding of the synthesis of the core this compound structure is instructive. A common conceptual approach involves the direct trifluoromethylation of a piperazine nitrogen.

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents. The core principle is the reaction of a piperazine derivative with an electrophilic trifluoromethyl source.

Objective: To synthesize this compound from a suitable piperazine precursor.

Materials:

-

1-(tert-Butoxycarbonyl)piperazine (Boc-piperazine)

-

Electrophilic trifluoromethylating agent (e.g., Umemoto's or Togni's reagent)

-

Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Acid for deprotection (e.g., Trifluoroacetic acid (TFA) or HCl in Dioxane)

-

Base for workup (e.g., Saturated aq. NaHCO₃)

-

Drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

-

Protection: The use of Boc-piperazine is a crucial first step. It ensures that trifluoromethylation occurs selectively on one nitrogen, leaving the other available for subsequent reactions after deprotection.

-

Reaction Setup: Dissolve Boc-piperazine (1 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Trifluoromethylation: Add the electrophilic trifluoromethylating agent (1.1 equivalents) portion-wise at room temperature. The reaction may be exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup & Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the organic layer with a suitable solvent (e.g., Dichloromethane).

-

Purification (Protected Intermediate): Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product (Boc-1-(Trifluoromethyl)piperazine) via column chromatography.

-

Deprotection: Dissolve the purified intermediate in a minimal amount of solvent and add an excess of a strong acid (e.g., TFA or 4M HCl in Dioxane). Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

-

Isolation: Remove the solvent and excess acid under reduced pressure. If the hydrochloride salt is desired and HCl was used, the resulting solid can be triturated with ether and filtered. If TFA was used, an additional salt formation step may be required.

This two-stage approach (protection-reaction-deprotection) is a self-validating system, as the purity and identity of the intermediate can be confirmed before proceeding to the final, often more challenging, deprotection step.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

-

Mass Spectrometry (MS): The initial and most critical step. Electrospray ionization (ESI-MS) will confirm the molecular weight of the protonated molecule [M+H]⁺, providing immediate verification of a successful synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the proton environment, showing characteristic shifts for the piperazine ring protons.

-

¹³C NMR: Confirms the carbon skeleton.

-

¹⁹F NMR: This is essential for fluorinated compounds. It will show a characteristic signal for the CF₃ group, and its coupling to adjacent protons can provide further structural confirmation.

-

-

Chromatography:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the purity of the final compound. A single, sharp peak indicates a high degree of purity[4].

-

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography[4].

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Data for related compounds can be found in the NIST Chemistry WebBook, serving as a reference[5].

Caption: A self-validating workflow for analytical characterization.

Applications in Drug Discovery and Agrochemicals

This compound is not an end product itself but a high-value building block. Its utility lies in its incorporation into larger, more complex molecules to fine-tune their biological activity and physicochemical properties.

-

Pharmaceutical Development: The N-CF₃ piperazine moiety can be found in novel therapeutic agents. For example, derivatives of trifluoromethyl-substituted piperazines are explored for their potential in treating neurological and psychiatric disorders[6]. The metabolic stability conferred by the CF₃ group is particularly advantageous for central nervous system (CNS) drug candidates, which require resistance to degradation to effectively cross the blood-brain barrier. The piperazine core itself is a key component in numerous approved drugs, including kinase inhibitors used in oncology[1].

-

Agrochemicals: The trifluoromethyl group is a prevalent feature in modern pesticides and herbicides[2]. Its inclusion can increase the potency and environmental stability of active ingredients. Trifluoromethylpyridine piperazine derivatives have been designed and synthesized as potential plant activators, demonstrating antiviral activity against pathogens like tobacco mosaic virus (TMV)[2].

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: The hydrochloride salt of this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[3].

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times[7].

-

Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[8]. Avoid contact with skin and eyes[7].

-

Storage: Store the compound in a tightly sealed container in a cool, dry place[8]. Keep it away from incompatible materials such as strong oxidizing agents[9].

-

First Aid:

-

Inhalation: Move the person to fresh air and consult a doctor if symptoms arise.

-

Skin Contact: Wash thoroughly with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: If swallowed, seek immediate medical assistance[8].

-

Conclusion

This compound is a strategically important building block for modern chemical research. Its value is derived from the synergistic combination of a versatile piperazine scaffold and the powerful physicochemical modulation offered by the trifluoromethyl group. A comprehensive understanding of its properties, coupled with robust synthetic and analytical protocols, enables researchers to effectively harness its potential in the rational design of next-generation pharmaceuticals and agrochemicals. Adherence to strict safety protocols is essential for its responsible application in the laboratory.

References

- Title: 1-(3-trifluoromethylphenyl)

- Title: 1-[3-(Trifluoromethyl)

- Title: Material Safety Data Sheet - Piperazine, anhydrous, 99% Source: Cole-Parmer URL

- Title: 1-(3-Trifluoromethylphenyl)

- Title: 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride)

- Title: 1-(Trifluoromethyl)

- Title: 1-(3-Trifluoromethylphenyl)

- Title: 1-[3-(trifluoromethyl)

- Title: Piperazine, 1-[3-(trifluoromethyl)

- Title: 1-(3-TRIFLUOROMETHYLPHENYL)

- Title: Trifluoromethylphenylpiperazine Source: Wikipedia URL

- Title: Synthesis and Electrophilic Trifluoromethylthiolation Properties of 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP)

- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL

- Title: 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride)

- Title: SAFETY DATA SHEET - 1-(3-Trifluoromethylphenyl)

- Title: Novel trifluoromethylpyridine piperazine derivatives as potential plant activators Source: Frontiers URL

- Title: SAFETY DATA SHEET - Piperazine Source: Fisher Scientific URL

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 3. This compound hydrochloride | C5H10ClF3N2 | CID 68386721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. swgdrug.org [swgdrug.org]

- 5. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

physical and chemical properties of 1-(Trifluoromethyl)piperazine

The following technical guide is structured to address the specific chemical entity 1-(Trifluoromethyl)piperazine (

Physical Properties, Chemical Stability, and Structural Analogs

Executive Technical Summary

The term "this compound" technically refers to a piperazine ring substituted at the

Research indicates that unlike

Consequently, in drug development contexts, references to "Trifluoromethylpiperazine" almost invariably refer to 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) , a stable serotonin receptor agonist, or 2-(trifluoromethyl)piperazine , a stable fluorinated building block. This guide analyzes the literal

This compound ( Isomer)

CAS: 1956321-71-3 (Hydrochloride salt)

Molecular Formula:

Chemical Instability & Hydrolysis Mechanism

The primary technical barrier to using this compound as a drug scaffold is its hydrolytic lability. The strong electron-withdrawing nature of the

Experimental Insight:

In phosphate buffer (pH 7.4, 25°C),

Hydrolysis Pathway Diagram

The following diagram illustrates the degradation mechanism that researchers must anticipate if attempting to utilize this moiety in biological assays.

Synthesis & Bioisosteric Potential

Despite instability, the

-

Synthesis: Typically achieved using hypervalent iodine reagents or by trapping transient trifluoromethylhydrazine species. Direct trifluoromethylation of secondary amines using Ruppert-Prakash reagent (

) often requires oxidative desulfurization strategies to avoid immediate decomposition. -

pKa Modulation: The

group drastically lowers the basicity of the -

Lipophilicity: Significant increase in LogP compared to

or

1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)

Common Name: TFMPP CAS: 15532-75-9 Relevance: This is the stable, pharmacologically active "trifluoromethyl piperazine" encountered in drug discovery and toxicology.

Physical & Chemical Properties

Unlike the

| Property | Data Value | Technical Note |

| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Hygroscopic as HCl salt. |

| Boiling Point | 120–125 °C (at 0.1 mmHg) | High vacuum required for distillation. |

| Melting Point | 237 °C (HCl Salt) | Sharp melting point indicates high purity. |

| pKa | ~9.1 (Piperazine NH) | Typical secondary amine basicity. |

| LogP | 2.6 – 2.9 | Moderate lipophilicity; CNS active. |

| Solubility | Soluble in MeOH, DMSO, dilute acid | Insoluble in neutral water as free base. |

Pharmacological Mechanism

TFMPP acts as a non-selective serotonin receptor agonist. It is often used in research to probe 5-HT receptor subtypes but has no approved medical use due to psychoactive side effects.

-

Primary Target: 5-HT

and 5-HT -

Secondary Target: SERT (Serotonin Transporter) inhibitor/releaser.

-

Metabolism: Primarily hydroxylated on the aromatic ring and dealkylated by CYP2D6.

Comparative Analysis: vs. vs.

For a researcher selecting a building block, the distinction between the position of the

| Feature | This compound ( | TFMPP ( | 2-(Trifluoromethyl)piperazine ( |

| Structure | |||

| Aqueous Stability | Unstable ( | Stable | Stable |

| Basicity (N1) | Very Low (Non-basic) | Low (Aniline-like electronic pull) | Moderate (Inductive effect only) |

| Primary Use | Theoretical Bioisostere | Serotonergic Probe / Drug of Abuse | Building Block for metabolic stability |

| Key Risk | Hydrolysis to toxic carbamoyl fluoride | Psychoactive / Controlled Substance | Stereocenter racemization (if chiral) |

Experimental Protocol: Handling & Verification

Distinguishing Isomers via NMR

If you possess a sample labeled "Trifluoromethylpiperazine" and need to verify its identity,

-

Dissolve sample: Use

(avoid -

Run

NMR (unprotonated):-

: Signal typically appears around -50 to -60 ppm (characteristic of

-

Aryl-

(TFMPP): Signal typically around -62 to -63 ppm . -

Alkyl-

(2-isomer): Signal typically around -75 to -80 ppm .

-

: Signal typically appears around -50 to -60 ppm (characteristic of

Storage Recommendations

-

For

variants: Must be stored at -20°C under Argon, strictly anhydrous. Any exposure to atmospheric moisture will degrade the compound to piperazine. -

For TFMPP: Store at RT (HCl salt) or 4°C (free base), protected from light.

References

-

Levin, N., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Link

- Key citation for the hydrolytic instability of N-trifluoromethyl amines vs azoles.

-

Accela ChemBio. (2024). Product Data: this compound Hydrochloride. Link

- Verification of the commercial existence of the N-CF3 salt.

-

Cayman Chemical. (2023). Product Information: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). Link

- Source for physical properties and pharmacological d

-

ChemRxiv. (2025). Modular Access to N–SF5 azetidines and stability comparisons. Link

- days)

-

SWGDRUG. (2005). Monograph: 1-(3-Trifluoromethylphenyl)piperazine. Link

- Authoritative source for solubility and spectral d

Sources

Technical Monograph: 1-(Trifluoromethyl)piperazine & Structural Analogues

[1][2]

Executive Summary & Critical Disambiguation

Status: Active Research Entity / Psychoactive Isostere Primary Risk: Nomenclature Confusion

In drug development and chemical sourcing, the string "this compound" presents a critical ambiguity. It technically refers to a piperazine ring with a trifluoromethyl group attached directly to the nitrogen (

This guide distinguishes these two distinct chemical entities to prevent sourcing errors and regulatory non-compliance.

Structural Divergence

Nomenclature & Synonyms

Entity A: this compound ( -Substituted)

CAS Registry Number: 1956321-71-3 (Hydrochloride salt)

Molecular Formula:

This compound represents a class of

| Category | Primary Synonyms |

| IUPAC / Systematic | This compound |

| Chemical Structure | |

| Salt Forms | This compound HClthis compound Hydrochloride |

| Development Codes | GDD32171 (Biosynth) |

Entity B: 1-(3-Trifluoromethylphenyl)piperazine (Aryl-Substituted)

CAS Registry Number: 15532-75-9

Molecular Formula:

This is the dominant "trifluoromethyl piperazine" in pharmacological literature, known for its agonism at 5-HT receptors.

| Category | Primary Synonyms |

| Common Acronyms | TFMPP 3-TFMPPm-TFMPP |

| IUPAC / Systematic | 1-[3-(Trifluoromethyl)phenyl]piperazine1-( |

| Forensic / Street | "Molly" (Mimic/Adulterant)"Legal X""Legal E" |

| Chemical Variations |

Comparative Physicochemical Data

The following table contrasts the

| Property | Entity A ( | Entity B (TFMPP / Drug) |

| Molecular Weight | ~154.13 g/mol (Free base) | 230.23 g/mol |

| Basicity (pKa) | Low (Electron-withdrawing | ~9.1 (Secondary amine) |

| LogP (Lipophilicity) | Low | ~2.6 (Moderate/High) |

| Primary Use | Building block, Bioisostere research | 5-HT Agonist, Recreational Drug |

| Regulatory Status | Research Chemical (Generally Unscheduled) | Schedule I (USA - Temporarily 2002-2004), Controlled in NZ/EU |

Visualizing the Structural & Functional Divergence

The diagram below illustrates the decision tree for researchers encountering the name "Trifluoromethylpiperazine," mapping the distinct pathways for chemical synthesis versus pharmacological screening.

Figure 1: Disambiguation logic flow for Trifluoromethylpiperazine derivatives.

Experimental Protocol: 5-HT Receptor Binding Assay (TFMPP Focus)

Given that the vast majority of "drug development professionals" researching this topic are investigating the pharmacological activity of the aryl-derivative (TFMPP), the following protocol outlines a standard Radioligand Binding Assay to validate serotonergic affinity.

Objective: Determine the affinity (

Reagents & System Setup

-

Ligand: [

]-Mesulergine (Specific activity ~80 Ci/mmol). -

Receptor Source: CHO-K1 cells stably expressing human 5-HT

. -

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.1% Ascorbic Acid, pH 7.4. -

Test Compound: TFMPP (dissolved in DMSO, final concentration <1%).

Methodology

-

Membrane Preparation:

-

Homogenize CHO-K1 cells in ice-cold buffer.

-

Centrifuge at 40,000

for 20 minutes at 4°C. -

Resuspend pellet to a final protein concentration of 20–40

.

-

-

Incubation:

-

In a 96-well plate, combine:

-

Test Compound (TFMPP, varying concentrations

-

Radioligand ([

- Membrane Suspension.

-

Test Compound (TFMPP, varying concentrations

-

Incubate for 60 minutes at 37°C.

-

-

Termination & Harvesting:

-

Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Wash filters

with ice-cold Tris-HCl buffer.

-

-

Quantification:

-

Add scintillation cocktail to filters.

-

Count radioactivity (CPM) using a Liquid Scintillation Counter.

-

-

Data Analysis:

-

Calculate

using non-linear regression (log(agonist) vs. response). -

Convert to

using the Cheng-Prusoff equation:

-

Metabolic Pathway Visualization (TFMPP)

Understanding the metabolism of the aryl-derivative is crucial for forensic identification and toxicity studies. TFMPP undergoes extensive Phase I metabolism via Cytochrome P450 enzymes.

Figure 2: Primary metabolic fate of 1-(3-trifluoromethylphenyl)piperazine in humans.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4296, 1-(3-Trifluoromethylphenyl)piperazine. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2005). Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[2] Retrieved from [Link]

-

Drug Enforcement Administration (DEA). Drug Fact Sheet: Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP).[7] Retrieved from [Link]

-

Baumann, M. H., et al. (2005). N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA or 'Ecstasy'). Neuropsychopharmacology. Retrieved from [Link]

Sources

- 1. 1-(4-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 121718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2088414-02-0,(1S,2S)-N-Boc-2-methylcyclopropanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. accelachem.com [accelachem.com]

- 6. biosynth.com [biosynth.com]

- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. swgdrug.org [swgdrug.org]

- 11. This compound hydrochloride , Package: 50mg , Laibo Chem - Global Labor [globallabor.com.br]

The Strategic Incorporation of the Trifluoromethyl Group in Piperazine Scaffolds: A Technical Guide for Drug Development Professionals

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutics.[1] Its unique physicochemical properties, including its basicity and conformational flexibility, make it a versatile scaffold for engaging a wide array of biological targets. However, the ever-present challenge in drug discovery is the optimization of a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without compromising its potency. The strategic introduction of a trifluoromethyl (CF3) group onto the piperazine moiety or its substituents has emerged as a powerful tactic to achieve this delicate balance. This in-depth technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in piperazine-containing compounds, offering insights into its profound impact on physicochemical properties, metabolic stability, and biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical guidance.

The Physicochemical Impact of Trifluoromethylation on the Piperazine Core

The introduction of a trifluoromethyl group, a potent electron-withdrawing moiety, instigates a cascade of changes in the fundamental physicochemical properties of the piperazine scaffold. These alterations are pivotal in modulating a compound's pharmacokinetic and pharmacodynamic profile.

Modulation of Basicity (pKa)

The basicity of the piperazine nitrogens is a critical determinant of a drug's solubility, absorption, and interaction with acidic cellular compartments and targets. The strong inductive effect of the CF3 group significantly reduces the electron density on the piperazine nitrogens, thereby lowering their basicity (pKa).

Enhancement of Lipophilicity (LogP)

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a key parameter governing a drug's ability to cross biological membranes. The trifluoromethyl group is highly lipophilic, and its incorporation invariably increases the LogP of a molecule.[3]

This enhancement in lipophilicity can improve membrane permeability, facilitating access to intracellular targets and enhancing absorption across the gastrointestinal tract and the blood-brain barrier.[3] However, excessive lipophilicity can lead to increased metabolic clearance and potential toxicity. Therefore, the strategic placement of the CF3 group is crucial for optimizing the overall lipophilic profile of the drug candidate.

Table 1: Comparative Physicochemical Properties of Piperazine and a Trifluoromethylated Analogue

| Compound | Structure | pKa (most basic) | CLogP |

| Piperazine |  | 9.73[2] | -1.24[4] |

| 1-(3-(Trifluoromethyl)phenyl)piperazine |  | ~8.2 | 2.3[5] |

Fortifying Metabolic Stability: The Trifluoromethyl Shield

Rapid metabolic degradation is a major hurdle in drug development, leading to poor bioavailability and short duration of action. The trifluoromethyl group is renowned for its ability to enhance metabolic stability.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3]

By strategically placing a CF3 group at a metabolically labile position, chemists can effectively "shield" the molecule from enzymatic degradation. This "metabolic blocking" strategy can significantly increase the half-life of a drug, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[3] For example, in the development of antiviral agents, the incorporation of a para-trifluoromethyl group has been shown to be crucial for optimal metabolic stability and pharmacokinetic profile.[6]

The Trifluoromethyl Group as a Bioisostere and Modulator of Biological Activity

Beyond its influence on physicochemical properties and metabolism, the trifluoromethyl group can directly impact a compound's biological activity through steric and electronic effects.

Bioisosteric Replacement

The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or chloro group.[3] This allows for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to bind to its target. The larger size of the CF3 group compared to a hydrogen or methyl group can lead to enhanced van der Waals interactions within a binding pocket, potentially increasing potency and selectivity.[3]

Conformational Control and Receptor Binding

The steric bulk and electronic nature of the trifluoromethyl group can influence the conformational preferences of the piperazine ring and its substituents.[7] The piperazine ring can adopt chair, boat, and twisted-boat conformations, with the chair form being the most stable.[8] The presence of a bulky CF3 group can favor a particular conformation that is optimal for binding to the target receptor.

Furthermore, the electron-withdrawing nature of the CF3 group can alter the electrostatic potential of the molecule, influencing its ability to form hydrogen bonds and other non-covalent interactions with the target protein.[7] These subtle electronic and steric effects can have a dramatic impact on a compound's binding affinity and functional activity.

Case Studies: The Trifluoromethylated Piperazine Moiety in Action

The strategic use of the trifluoromethyl group in piperazine-containing compounds is exemplified in various therapeutic and agricultural applications.

Central Nervous System (CNS) Agents: The BZP vs. TFMPP Story

A classic example highlighting the impact of trifluoromethylation is the comparison between benzylpiperazine (BZP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). Both are piperazine derivatives with stimulant properties. However, the presence of the CF3 group in TFMPP significantly alters its pharmacological profile. While BZP has mixed dopaminergic and serotonergic activity, TFMPP is a more selective serotonin releasing agent.[9] This difference in selectivity, driven by the electronic and steric properties of the CF3 group, underscores its importance in fine-tuning the biological activity of piperazine-based CNS agents.

Antiviral and Agrochemical Applications

The trifluoromethylated piperazine scaffold is also prevalent in the development of antiviral drugs and agrochemicals.[10][11] In the context of plant activators, trifluoromethyl pyridine piperazine derivatives have shown excellent antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).[10][11] In agrochemicals, the inclusion of a trifluoromethyl group in piperazine-containing pesticides can enhance their efficacy and metabolic stability in the target pests.[12]

Experimental Protocols

Synthesis of a Trifluoromethylated Piperazine Derivative: 1-(3-(Trifluoromethyl)phenyl)piperazine

The following is a representative, generalized procedure for the synthesis of 1-(3-(trifluoromethyl)phenyl)piperazine, a commonly used research chemical and building block.

-

Reaction: The synthesis is typically achieved via a nucleophilic aromatic substitution reaction between 1-bromo-3-(trifluoromethyl)benzene and piperazine.

Caption: Synthetic scheme for 1-(3-(trifluoromethyl)phenyl)piperazine.

-

Step-by-Step Methodology:

-

To a reaction vessel, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), piperazine (1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, ~2 mol%), a phosphine ligand (e.g., BINAP, ~4 mol%), and a base (e.g., sodium tert-butoxide, ~2.0 eq).

-

Add a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-(trifluoromethyl)phenyl)piperazine.

-

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a trifluoromethylated piperazine compound.

-

Workflow:

Caption: Workflow for in vitro metabolic stability assay.

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a working solution of the test compound by diluting the stock solution in buffer (e.g., to 1 µM).

-

Thaw pooled human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[13]

-

Prepare an NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension and the test compound working solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.[13]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).[14]

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the appropriate formula.

-

-

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the properties of piperazine-containing compounds. Its ability to modulate basicity, enhance lipophilicity, and improve metabolic stability makes it a highly attractive substituent for addressing common challenges in drug discovery. Furthermore, its influence on conformation and receptor binding provides an additional layer of control for fine-tuning a compound's biological activity. A thorough understanding of the multifaceted effects of trifluoromethylation is essential for the rational design of novel piperazine-based therapeutics with improved efficacy and pharmacokinetic profiles.

References

-

Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). Frontiers in Plant Science. [Link]

-

Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). PMC - NIH. [Link]

-

Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC - NIH. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

-

Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. [Link]

-

1-[3-(trifluoromethyl)phenyl]piperazine - Synthesis. (n.d.). ChemSynthesis. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

-

1-(3-(Trifluoromethyl)phenyl)piperazine. (n.d.). PubChem. [Link]

-

Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. (2002). ResearchGate. [Link]

-

Synthetic route for the synthesis of trifluoromethyl containing piperidines. (2023). ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

Conformational Analysis of 2-substituted Piperazines. (2016). PubMed. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2024). PMC. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2024). PubMed. [Link]

-

Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (2009). International Journal of PharmTech Research. [Link]

-

New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). (2003). Journal of Mass Spectrometry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed. [Link]

-

Heterocycle piperazine derivatives and receptor binding affinities. (2015). ResearchGate. [Link]

-

Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. (2020). PubMed. [Link]

-

Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. (2009). ResearchGate. [Link]

-

Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. (2011). PubMed. [Link]

-

The synthesis, analysis and characterisation of piperazine based drugs. (2015). Anglia Ruskin Research Online (ARRO) - Figshare. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. mdpi.com [mdpi.com]

- 4. aru.figshare.com [aru.figshare.com]

- 5. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

Comprehensive Safety Profile and Handling of Trifluoromethyl-Substituted Piperazines

The following technical guide addresses the safety, hazards, and handling of 1-(Trifluoromethyl)piperazine , with a critical distinction between the reactive N-trifluoromethyl species and the common pharmacophore 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP).

Executive Summary & Critical Disambiguation

In drug development, "Trifluoromethyl piperazine" is an ambiguous term that frequently leads to dangerous handling errors. It refers to two distinct chemical entities with vastly different stability profiles and hazard mechanisms.

You must verify the CAS number of your reagent immediately.

| Feature | Target A: N-Trifluoromethylpiperazine | Target B: TFMPP (Aryl-CF3) |

| Structure | N-CF₃ (Trifluoromethyl group on Nitrogen) | Ar-CF₃ (Trifluoromethyl group on Phenyl ring) |

| CAS Number | 1956321-71-3 (HCl salt) | 15532-75-9 |

| Stability | Low / Moisture Sensitive. Prone to hydrolysis. | High. Metabolically stable scaffold.[1][2] |

| Primary Hazard | Chemical: Spontaneous HF evolution upon hydrolysis. | Pharmacological: Serotonin agonist / Abuse potential.[3] |

| Handling | Inert atmosphere (Glovebox/Schlenk). | Standard fume hood protocols. |

This guide prioritizes the high-risk handling of Target A (N-CF₃) due to its potential for releasing hydrofluoric acid (HF), while providing pharmacological safety context for Target B.

Chemical Hazards: this compound (N-CF₃)[4][5]

The N-trifluoromethyl motif is an emerging bioisostere in medicinal chemistry, often used to modulate lipophilicity (LogP) and basicity (pKa). However, unlike the robust C-CF₃ bond, the N-CF₃ bond is chemically labile.

Decomposition Mechanism & HF Release

The primary safety concern is the susceptibility of N-trifluoromethyl amines to hydrolysis. Upon contact with moisture or under acidic conditions, this compound can decompose via a carbamoyl fluoride intermediate, ultimately releasing hydrogen fluoride (HF) and phosgene equivalents.

DOT Diagram: Hydrolytic Decomposition Pathway

Caption: Figure 1. Moisture-induced decomposition of N-CF3 piperazine releasing toxic HF.

Acute Toxicity Hazards

-

Inhalation: Decomposition releases HF gas. Inhalation causes severe respiratory irritation, pulmonary edema, and systemic fluoride poisoning.

-

Skin Contact: The parent compound is corrosive.[4][5][6] If hydrolysis occurs on the skin, it causes deep tissue burns characteristic of HF (sequestering calcium ions), leading to necrosis and cardiac arrhythmia.

-

Eye Contact: Irreversible corneal damage.

Handling Protocols: N-CF₃ Species

Trustworthiness Check: Treat this compound as a "Masked HF Source."

Engineering Controls

-

Containment: All weighing and transfer operations must occur in a nitrogen-filled glovebox or under strict Schlenk lines.

-

Vessels: Use PTFE (Teflon) or HDPE containers if long-term storage is required. Glass may be etched by evolved HF over time, compromising structural integrity.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil). Outer layer: Neoprene or Viton (chemical resistant). Standard latex is insufficient against HF.

-

Respiratory: If working outside a glovebox (not recommended), a full-face respirator with acid gas (HF) and particulate cartridges is required.

-

First Aid Kit: Calcium Gluconate gel (2.5%) must be immediately accessible on the benchtop whenever this compound is handled.

Synthesis & Quenching

When synthesizing or quenching reactions involving N-trifluoromethyl piperazine:

-

Reagents: Avoid aqueous workups if the N-CF₃ group is the desired product.

-

Waste: Quench excess reagent slowly into a basic solution (saturated NaHCO₃ or NaOH) containing excess calcium chloride (CaCl₂) to precipitate fluoride ions immediately as CaF₂.

Pharmacological Hazards: TFMPP (Aryl-CF₃)

While chemically stable, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) presents significant biological hazards often overlooked in chemical safety datasheets.

Biological Activity

TFMPP is a non-selective serotonin receptor agonist (5-HT1/5-HT2) and a serotonin releasing agent.

-

Research Risk: Accidental ingestion or absorption can induce a "serotonin syndrome-like" state, characterized by hyperthermia, tachycardia, and muscle rigidity.

-

Regulatory Status: In many jurisdictions, TFMPP is a controlled substance or a "drug of concern" due to its history as a recreational drug (often sold as "Molly" or "Ecstasy" mimic). Researchers must verify DEA/local scheduling before purchasing.

Metabolic Fate

Unlike the N-CF₃ species, the Ar-CF₃ bond is metabolically robust. The primary metabolic pathway involves hydroxylation of the aromatic ring rather than defluorination.

DOT Diagram: Comparative Metabolic Stability

Caption: Figure 2. Metabolic stability of TFMPP, contrasting with the hydrolytic instability of N-CF3.

Emergency Response Procedures

Scenario A: Spillage of N-Trifluoromethylpiperazine (Solid/Liquid)

-

Evacuate: Clear the immediate area.

-

PPE: Don full-face respirator and Viton gloves.

-

Neutralize: Cover spill with a mixture of Calcium Carbonate (CaCO₃) or Calcium Gluconate powder to bind fluoride.

-

Clean: Sweep up using non-sparking tools into a hazardous waste container labeled "HF Generating Waste."

Scenario B: Skin Exposure[7][8]

-

Wash: Immediately flush with water for 5 minutes (do not exceed 5 minutes as it delays antidote application).

-

Treat: Apply Calcium Gluconate gel continuously to the affected area. Massage into skin until pain subsides.

-

Medical: Seek emergency medical attention immediately.

References

-

PubChem. (2025).[6] this compound hydrochloride | C5H10ClF3N2.[7][8][9][10] National Library of Medicine. [Link]

-

Schoenebeck, F., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. [Link]

-

Drug Enforcement Administration (DEA). (2004). 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) Control Status. U.S. Department of Justice. [Link]

-

Levin, V. V., et al. (2019). Direct Synthesis of Thiocarbamoyl Fluorides and Trifluoromethylamines. Journal of Organic Chemistry. [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. nj.gov [nj.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2088414-02-0,(1S,2S)-N-Boc-2-methylcyclopropanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 118554-23-7,cis-3-Oxabicyclo[3.2.0]heptane-2,4-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. keyorganics.net [keyorganics.net]

- 10. biosynth.com [biosynth.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(Trifluoromethyl)piperazine

Introduction: The Significance of the Trifluoromethyl Group in Modern Drug Discovery

The incorporation of the trifluoromethyl (CF₃) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This small structural modification can dramatically enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein.[1] 1-(Trifluoromethyl)piperazine is a valuable building block in the synthesis of a wide array of pharmaceuticals, including antidepressants and antipsychotics, due to the favorable properties imparted by the CF₃ moiety.[2] This guide provides a comprehensive overview of a robust and widely applicable reaction mechanism for the synthesis of this compound, complete with a detailed experimental protocol and safety considerations.

Reaction Mechanism: Radical Trifluoromethylation of Piperazine

The synthesis of this compound is effectively achieved through a radical trifluoromethylation reaction. Among the various reagents available for this transformation, sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, offers a cost-effective, stable, and user-friendly option.[3][4] The reaction proceeds via the generation of a trifluoromethyl radical (•CF₃), which then reacts with piperazine.

The reaction is typically initiated by an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), which facilitates the single-electron transfer (SET) from the sulfinate salt to generate the trifluoromethyl radical. The proposed mechanism is as follows:

-

Initiation: The oxidant initiates the decomposition of sodium trifluoromethanesulfinate to generate the trifluoromethyl radical.

-

Propagation: The highly electrophilic trifluoromethyl radical reacts with the nucleophilic nitrogen of piperazine.

-

Termination: The reaction is terminated through various radical combination pathways.

To ensure the desired monosubstitution and prevent the formation of the disubstituted product, it is crucial to use a protecting group on one of the piperazine nitrogens. A common strategy involves using a Boc-protected piperazine, which can be deprotected in a subsequent step.

Below is a visual representation of the proposed reaction mechanism.

Caption: Proposed radical mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the trifluoromethylation of Boc-protected piperazine using Langlois' reagent, followed by deprotection.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 1.86 g | 10 mmol |

| Sodium trifluoromethanesulfinate | CF₃SO₂Na | 156.06 | 2.34 g | 15 mmol |

| tert-Butyl hydroperoxide (70% in H₂O) | C₄H₁₀O₂ | 90.12 | 1.93 mL | 15 mmol |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 50 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Hydrochloric acid (4M in Dioxane) | HCl | 36.46 | 10 mL | 40 mmol |

| Sodium bicarbonate (sat. aq. solution) | NaHCO₃ | 84.01 | 50 mL | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure

Part 1: Trifluoromethylation of 1-Boc-piperazine

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (1.86 g, 10 mmol) in acetonitrile (50 mL).

-

Reagent Addition: To the stirred solution, add sodium trifluoromethanesulfinate (2.34 g, 15 mmol).

-

Initiation: Slowly add tert-butyl hydroperoxide (1.93 mL, 15 mmol) dropwise to the reaction mixture at room temperature. Caution: The addition may be exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding water (50 mL). Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL), and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Boc-4-(trifluoromethyl)piperazine. The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Deprotection of 1-Boc-4-(trifluoromethyl)piperazine

-

Acidification: Dissolve the crude 1-Boc-4-(trifluoromethyl)piperazine in dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath.

-

Deprotection: Slowly add 4M HCl in dioxane (10 mL, 40 mmol) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Isolation: The hydrochloride salt of the product will precipitate out of the solution. Collect the solid by filtration and wash with cold diethyl ether.

-

Final Product: To obtain the free base, dissolve the hydrochloride salt in water and basify with a strong base (e.g., NaOH) to pH > 10. Extract the aqueous layer with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5][6][7]

-

tert-Butyl Hydroperoxide: This reagent is a strong oxidizing agent and can be explosive. Handle with care and avoid contact with metals.[8]

-

Trifluoromethylating Agents: While Langlois' reagent is relatively stable, all trifluoromethylating agents should be handled with caution. Avoid inhalation of dust.[9]

-

Acidic and Basic Solutions: Handle strong acids and bases with care to avoid chemical burns.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of Langlois' reagent offers a practical approach for the introduction of the trifluoromethyl group, a critical component in the development of novel therapeutics. By understanding the underlying radical mechanism and adhering to the outlined safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery programs.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, [Link]

-

Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. ResearchGate, [Link]

-

Electrochemical aminotrifluoromethylation of unactivated alkenes with Langlois’ reagent as the CF3 source. New Journal of Chemistry, [Link]

-

Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, [Link]

-

1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDrug, [Link]

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Semantic Scholar, [Link]

-

Synthesis of piperazines. Organic Chemistry Portal, [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, [Link]

-

New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Forensic Science International, [Link]

-

1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia, [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations, [Link]

-

Examples of fluorination and trifluoromethylation reactions involve... ResearchGate, [Link]

-

CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, [Link]

- Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine.

-

Application of Langlois' Reagent in Trifluoromethylation Reactions. ResearchGate, [Link]

-

Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, [Link]

-

Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, [Link]

-

1-(3-trifluoromethylphenyl)piperazine hcl. Pipzine Chemicals, [Link]

-

Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, [Link]

-

Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. ScienceDirect, [Link]

-

Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, [Link]

-

Diazonium compound. Wikipedia, [Link]

-

Baran reagents. ResearchGate, [Link]

-

A new reagent for direct difluoromethylation. Journal of the American Chemical Society, [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols for the Analytical Detection of 1-(Trifluoromethyl)piperazine (TFMPP)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 1-(Trifluoromethyl)piperazine (TFMPP). As a psychoactive substance often encountered in forensic and clinical settings, robust and reliable analytical methods are paramount.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them to specific needs. We will explore sample preparation strategies, delve into the two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and establish a framework for method validation to ensure data integrity and trustworthiness.

Introduction: The Analytical Challenge of TFMPP

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a piperazine derivative with psychoactive properties, acting as a serotonin releasing agent.[2][3] It is frequently found in illicit markets, often in combination with other substances like benzylpiperazine (BZP), and marketed as a "legal" alternative to drugs such as MDMA.[2][4] This prevalence necessitates its accurate identification in diverse and often complex matrices, from seized powders and tablets to biological fluids like blood and urine.

Effective analytical detection is critical for several domains:

-

Forensic Toxicology: To identify TFMPP in post-mortem or driving-under-the-influence cases.[5]

-

Clinical Chemistry: To manage patient care in cases of overdose or adverse reactions.[6]

-

Pharmaceutical Research: To quantify the compound in pharmacokinetic and pharmacodynamic studies.[5]

The primary analytical challenges include achieving sufficient sensitivity to detect low concentrations in biological samples, ensuring selectivity to distinguish TFMPP from its isomers and other co-administered drugs, and managing matrix effects that can interfere with quantification.[7][8] Furthermore, the stability of TFMPP in biological specimens must be considered to prevent degradation and ensure accurate results.[9][10]

PART 1: Sample Preparation - The Foundation of Accurate Analysis

The journey to accurate quantification begins with meticulous sample preparation. The goal is to isolate TFMPP from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method is dictated by the nature of the sample.

Caption: Decision workflow for selecting the appropriate TFMPP sample preparation method.

Protocol 1.1: Solid Sample Preparation (Powders, Tablets)

This protocol is designed for the straightforward analysis of seized materials where TFMPP is a primary component.

-

Rationale: The primary goal is to dissolve the analyte in a solvent compatible with the subsequent chromatographic analysis. Methanol is an excellent choice due to its polarity and volatility.[11]

-

Step-by-Step Protocol:

-

Accurately weigh approximately 10 mg of the homogenized powder or crushed tablet.

-

Transfer the weighed sample to a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and vortex for 2 minutes to dissolve the sample.

-

Bring the flask to the 10 mL mark with methanol. This yields a stock solution of approximately 1.0 mg/mL.[11]

-

If necessary, perform serial dilutions with methanol to bring the final concentration into the calibrated range of the instrument.

-

Filter the final solution through a 0.45 µm syringe filter before injection to remove any insoluble excipients.

-

Protocol 1.2: Biological Fluid Preparation via Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids.

-